3-(cyclohexylamino)-2,2-dimethylpropanoic acid
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Overview
Description
3-(Cyclohexylamino)-2,2-dimethylpropanoic acid is an organic compound that belongs to the class of cyclohexylamines It is characterized by a cyclohexyl group attached to an amino group, which is further connected to a 2,2-dimethylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexylamino)-2,2-dimethylpropanoic acid typically involves the reaction of cyclohexylamine with 2,2-dimethylpropanoic acid. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclohexylamine and 2,2-dimethylpropanoic acid, with the reaction often facilitated by a suitable catalyst or under acidic or basic conditions to promote the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylamino)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(Cyclohexylamino)-2,2-dimethylpropanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(cyclohexylamino)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An organic compound with a similar cyclohexyl group attached to an amino group.
N-Cyclohexyl-2-hydroxy-3-aminopropanesulfonic acid (CAPSO): A buffering agent used in biochemistry with a similar cyclohexylamine structure.
Uniqueness
3-(Cyclohexylamino)-2,2-dimethylpropanoic acid is unique due to its specific structural features, including the 2,2-dimethylpropanoic acid moiety
Properties
CAS No. |
946686-26-6 |
---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.3 |
Purity |
0 |
Origin of Product |
United States |
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